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For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing adverse events (AES)
encountered during clinical studies of Ph94b (fasedienol). The information is presented in a
practical question-and-answer format, supplemented by detailed experimental protocols and
data summaries to ensure the safe and effective conduct of your research.

I. Adverse Event Profile of Ph94b

Ph94b has demonstrated a favorable safety and tolerability profile in clinical trials. The majority
of treatment-emergent adverse events (TEAES) have been mild to moderate in severity, with no
severe or serious adverse events reported in key trials.

Quantitative Data Summary

The following tables summarize the incidence of TEAEs in Ph94b clinical studies.

Table 1: Treatment-Emergent Adverse Events in the PALISADE-2 Phase 3 Trial (Placebo-
Controlled)
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Fasedienol (n=70) Placebo (n=71) n Overall (N=141) n
Preferred Term
n (%) (%) (%)
Subjects with at least
8 (11.4) 5(7.1) 13 (9.3)
1 TEAE
COVID-19 1 (1.4) 0(0.0) 1(0.7)

Data from the PALISADE-2 trial indicate that all TEAEs were mild or moderate. No severe or
serious AEs were reported, and there were no discontinuations due to AEs following fasedienol
exposure. Notably, no AEs were reported in the fasedienol treatment arm above a 2%
occurrence rate.[1]

Table 2: Treatment-Emergent Adverse Events in a Phase 3 Open-Label Safety Study (N=481)

Treatment-Emergent Adverse Event .
Fasedienol (N=481) n (%)

(TEAE)

Headache 82 (17.0)
COVID-19 infection 55 (11.4)
Dizziness 22 (4.6)
Epistaxis 18 (3.7)
Nausea 15(3.1)
Oropharyngeal pain 15 (3.1)
Nasopharyngitis 13 (2.7)
Urinary tract infection 13 (2.7)
Nasal congestion 12 (2.5)
Upper respiratory tract infection 12 (2.5)

In this long-term safety study, headache was the most common TEAE. COVID-19 TEAEs were
not considered related to fasedienol.[2][3]
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Il. Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your experiments, providing clear,
actionable steps for resolution.

Frequently Asked Questions (FAQSs)

Q1: What is the expected onset and severity of adverse events with Ph94b?

Al: Based on clinical trial data, adverse events associated with Ph94b are typically infrequent,
mild to moderate in severity, and transient.[1] In the pivotal PALISADE-2 trial, no severe or
serious adverse events were reported.[1]

Q2: Are there any specific local adverse events to monitor for, given the intranasal
administration?

A2: Yes, while systemic side effects are minimal, it is important to monitor for local nasal and
pharyngeal events. In a long-term safety study, epistaxis (nosebleed), nasal congestion, and
oropharyngeal pain were reported in a small percentage of participants.[2][3]

Q3: How should a suspected unexpected serious adverse reaction (SUSAR) be handled?

A3: Any suspected unexpected serious adverse reaction must be reported to the sponsor and
the relevant regulatory authorities immediately. The site's principal investigator should be
notified, and the event should be documented in detail in the subject's source documents and
the case report form (CRF). Follow your institution's and the study protocol's specific reporting
timelines and procedures for SUSARSs.

Q4: What are the best practices for administering the Ph94b nasal spray to minimize local
irritation?

A4: Proper administration technique is crucial. The nozzle should be aimed towards the outer
wall of the nostril, away from the nasal septum. A gentle sniff is sufficient; forceful inhalation
should be avoided as it may cause the solution to go down the throat.

Troubleshooting Guide: Managing Common Adverse
Events
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Observed Issue

Potential Cause

Recommended Action(s)

Headache

Most common TEAE reported

in open-label safety study.[2][3]

- Assess severity and
duration.- For mild to moderate
headaches, standard over-the-
counter analgesics may be
considered, as permitted by
the study protocol.- Document
the event thoroughly in the

source documents and CRF.

Nasal Irritation/Discomfort

Improper administration
technique or individual

sensitivity.

- Review the subject's
administration technique.
Ensure they are aiming the
spray away from the septum.-
Advise the subject to inhale
gently.- If irritation persists, the
principal investigator should
assess the severity and
determine if any intervention is

needed.

Epistaxis (Nosebleed)

Local irritation from the nasal

spray nozzle or dryness.

- Instruct the subject to pinch
the soft part of their nose for
10-15 minutes while leaning
forward.- If bleeding is severe
or prolonged, seek medical
attention.- Document the event
and inform the principal

investigator.

Dizziness

Areported TEAE in the open-
label safety study.[2][3]

- Advise the subject to sit or lie
down until the feeling passes.-
Assess for any accompanying
symptoms.- Document the
event and report it to the
principal investigator for further

evaluation.

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://firstwordpharma.com/story/5747102
https://trialstat.com/2023/06/vistagen-presents-fasedienol-ph94b-safety-and-exploratory-efficacy-data-from-phase-3-open-label-social-anxiety-disorder-study-at-american-society-for-clinical-psychopharmacology-annual-meeting/
https://firstwordpharma.com/story/5747102
https://trialstat.com/2023/06/vistagen-presents-fasedienol-ph94b-safety-and-exploratory-efficacy-data-from-phase-3-open-label-social-anxiety-disorder-study-at-american-society-for-clinical-psychopharmacology-annual-meeting/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

lll. Experimental Protocols
Protocol for Adverse Event Monitoring and Reporting

o AE Identification: At each study visit, actively question the participant about any new or
worsening symptoms since the last visit. Use open-ended, non-leading questions.

o AE Documentation: For every reported AE, record the following in the source document and
CRF:

[e]

Description of the event

Date and time of onset and resolution

o

[¢]

Severity (mild, moderate, severe)

[e]

Causality assessment (related, possibly related, not related to the investigational product)
as determined by the investigator

Action taken and outcome

o

o Serious Adverse Event (SAE) Reporting: If an AE meets the criteria for "serious” (e.g., results
in death, is life-threatening, requires hospitalization), the investigator must report it to the
sponsor within 24 hours of becoming aware of the event. Follow the specific reporting
instructions outlined in the clinical trial protocol.

o Follow-up: Continue to follow all AEs until they are resolved, stabilize, or are otherwise
explained.

Protocol for Intranasal Spray Administration

e Preparation: Instruct the participant to gently blow their nose to clear the nasal passages.

o Priming: If the nasal spray device is new or has not been used for several days, prime it by
spraying it into the air a few times until a fine mist is produced.

» Positioning: The participant should be in an upright position with their head tilted slightly
forward.
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o Administration:

Insert the nozzle into one nostril.

(¢]

[¢]

Use the contralateral hand for administration (i.e., right hand for the left nostril, and left
hand for the right nostril) to help direct the spray away from the nasal septum.

Aim the nozzle toward the outer wall of the nostril.

[¢]

[e]

Depress the plunger to deliver the spray while inhaling gently through the nose.

o Post-administration: The participant should avoid sniffing forcefully after administration. Wipe
the nozzle clean and replace the cap.

IV. Visualizations
Ph94b Signaling Pathway

Nasal Cavity Olfactory Bulb Brain
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Click to download full resolution via product page

Caption: Proposed mechanism of action of Ph94b.

Adverse Event Reporting Workflow
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Caption: Workflow for reporting adverse events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.affamed.com/press-releases-49
https://www.affamed.com/press-releases-49
https://www.affamed.com/press-releases-49
https://firstwordpharma.com/story/5747102
https://trialstat.com/2023/06/vistagen-presents-fasedienol-ph94b-safety-and-exploratory-efficacy-data-from-phase-3-open-label-social-anxiety-disorder-study-at-american-society-for-clinical-psychopharmacology-annual-meeting/
https://www.benchchem.com/product/b1588420#managing-adverse-events-in-ph94b-clinical-studies
https://www.benchchem.com/product/b1588420#managing-adverse-events-in-ph94b-clinical-studies
https://www.benchchem.com/product/b1588420#managing-adverse-events-in-ph94b-clinical-studies
https://www.benchchem.com/product/b1588420#managing-adverse-events-in-ph94b-clinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1588420?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

